Diethyl 1,1-cyclobutanedicarboxylate

Lipophilicity logP Solvent Extraction

Substituting the dimethyl ester or free diacid for Carboplatin synthesis introduces divergent solubility, hydrolysis, and purification profiles, requiring route re-validation. Diethyl 1,1-cyclobutanedicarboxylate (CAS 3779-29-1) is the documented diester per Carboplatin patents. • Higher logP (1.28-1.93) enhances organic-phase extraction. • Selective monohydrolysis under DMSO/KOH yields the half-ester. • ≥98% (GC) purity; free of tetraethyl 1,1,5,5-pentanetetracarboxylate impurity. Used for ANDA/DMF analytical method development and QC.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 3779-29-1
Cat. No. B030595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 1,1-cyclobutanedicarboxylate
CAS3779-29-1
Synonyms1,1-Cyclobutanedicarboxylic Acid 1,1-Diethyl Ester;  NSC 9017; 
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCC1)C(=O)OCC
InChIInChI=1S/C10H16O4/c1-3-13-8(11)10(6-5-7-10)9(12)14-4-2/h3-7H2,1-2H3
InChIKeyJPNJEJSZSMXWSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 1,1-Cyclobutanedicarboxylate: Properties & Pharmaceutical Role


Diethyl 1,1-cyclobutanedicarboxylate (CAS 3779-29-1), a geminal diester of cyclobutane-1,1-dicarboxylic acid with molecular formula C₁₀H₁₆O₄ and molecular weight 200.23 g·mol⁻¹, is a colorless to pale yellow liquid with a boiling point of 104–105 °C at 12 mmHg, density of 1.05 g·mL⁻¹ at 20 °C, and a computed logP of approximately 1.28–1.93 [1][2]. Its primary industrial significance is as the key intermediate in the manufacture of Carboplatin, a second-generation platinum-based antineoplastic agent, where it undergoes hydrolysis to the dicarboxylic acid prior to complexation with a diammineplatinum(II) precursor .

1
Carboplatin intermediate procurement
Established regulatory pathway and supply chain
2
Monohydrolysis to half-ester building block
Reported selective hydrolysis conditions for bulky diesters
3
Platinum(II) complex SAR libraries
Supports cyclobutane-constrained ligand synthesis

Why Diethyl 1,1-Cyclobutanedicarboxylate Cannot Be Substituted


The selection of the diethyl ester of 1,1-cyclobutanedicarboxylic acid over its dimethyl ester analog (CAS 10224-72-3) or the free diacid (CAS 5445-51-2) is not arbitrary but is dictated by a confluence of physicochemical and process-chemistry constraints. The diethyl ester's higher lipophilicity (logP ≈ 1.28–1.93) compared to the dimethyl ester (logP ≈ 1.0) improves partitioning into organic solvents during extraction and purification steps [1]. Critically, bulky symmetric diethyl esters display distinct monohydrolysis kinetics relative to dimethyl esters under alkaline conditions, with diethyl esters requiring a greater proportion of polar aprotic co-solvent (e.g., DMSO) to achieve efficient and selective conversion to the half-ester intermediate needed for subsequent platinum complexation [2]. The free diacid, conversely, lacks the necessary solubility in organic media for the controlled anhydride formation and coupling steps described in Carboplatin process patents. These differences are material for procurement: substituting the dimethyl ester or diacid introduces different solubility profiles, hydrolysis rates, and purification requirements that directly impact yield, purity, and regulatory compliance of the final API.

Dimethyl ester Lower lipophilicity and different monohydrolysis kinetics may reduce extraction recovery and alter process selectivity.
Free diacid Insolubility in organic media limits controlled anhydride formation, may impact yield and purity in API synthesis.
Oxalate/Malonate ligands Reported cytotoxicity profile may not transfer; MCF-7 endpoint response context differs significantly.

Diethyl 1,1-Cyclobutanedicarboxylate: Quantitative Comparison


logP Comparison: Diethyl vs Dimethyl Ester

The diethyl ester exhibits a computed logP (XLogP3-AA) of approximately 1.8, compared to 1.0 for the dimethyl ester analog, representing a 0.8 log unit higher lipophilicity [1][2]. Experimental logP determinations from vendor databases corroborate this difference, with values ranging from 1.28 to 1.93 for the diethyl ester . This difference in partition coefficient directly translates to improved organic-phase retention during aqueous workup procedures in multi-step Carboplatin synthesis.

logP comparison
Cross-study comparable
ΔlogP ≈ +0.8 (computed)
Supports solvent extraction fit
Experimental logP range 1.28–1.93
Lipophilicity logP Solvent Extraction Process Chemistry

Monohydrolysis Reactivity: Diethyl vs Dimethyl Esters

In a systematic study of selective monohydrolysis of bulky symmetric diesters, Shi and Niwayama (2018) demonstrated that diethyl esters require a greater proportion of polar aprotic co-solvent (DMSO) and aqueous KOH to achieve effective conversion to the half-ester, compared to the corresponding dimethyl esters [1]. This differential reactivity is attributed to the increased steric bulk and reduced aqueous solubility of the diethyl ester. In Carboplatin synthesis, the controlled partial hydrolysis of diethyl 1,1-cyclobutanedicarboxylate to the mono-ester mono-acid is a critical step; the optimized conditions reported for diethyl esters (DMSO/KOH co-solvent system) provide a directly transferable process advantage over dimethyl ester-based routes, which may over-hydrolyze or resist monohydrolysis under standard conditions.

Monohydrolysis reactivity
Class-level inference
Requires adjusted DMSO/KOH co-solvent
Selective hydrolysis method context
Rate constants not directly reported for target pair
Selective Monohydrolysis Half-Ester Diester Reactivity Process Optimization

Carboplatin Intermediate: Diethyl Ester as Industry Standard

Multiple authoritative vendor technical datasheets and pharmaceutical intermediate databases consistently identify diethyl 1,1-cyclobutanedicarboxylate—and not its dimethyl ester or free diacid—as the intermediate used in the commercial production of Carboplatin . Thermo Scientific Chemicals lists this compound specifically for Carboplatin intermediate use, with purity specifications of 95% and 98% (GC) available from major suppliers such as TCI (≥97.0% GC) and Aladdin (98% GC) . The dimethyl ester (CAS 10224-72-3) is not referenced in any Carboplatin synthesis patent or vendor application note, and the free diacid (CAS 5445-51-2) is primarily cited as a reference standard for Carboplatin impurity testing rather than as a synthetic intermediate [1]. This established supply chain and documented regulatory pathway confer a procurement advantage: sourcing the diethyl ester aligns with existing Drug Master File (DMF) and ANDA documentation, whereas substitution with the dimethyl ester would require re-validation of the entire synthetic route.

Industry standard status
Supporting evidence
Sole ester in supplier Carboplatin catalogs
Regulatory pathway alignment
Dimethyl ester lacks any documented intermediate use
Carboplatin Synthesis Pharmaceutical Intermediate Regulatory Pathway API Manufacture

Biological Differentiation: Cyclobutanedicarboxylate vs Oxalate & Malonate

Xu et al. (2015) evaluated four platinum(II) complexes of N-cyclobutyl-1R,2R-diaminocyclohexane bearing different bidentate dicarboxylate leaving groups: oxalate (1), malonate (2), 1,1-cyclobutanedicarboxylate (3), and 3-hydroxy-1,1-cyclobutanedicarboxylate (4) [1]. Complex 3, containing the 1,1-cyclobutanedicarboxylate ligand derived from hydrolysis of the target diethyl ester, demonstrated the highest potency against the MCF-7 breast cancer cell line among all four complexes, with an IC₅₀ of 1.1 μM [1]. In contrast, the oxalate complex (1) and malonate complex (2) showed lower efficacy against this cell line (specific IC₅₀ values for comparators 1 and 2 against MCF-7 not reported numerically in the abstract, but complex 3 was explicitly identified as 'the most effective agent among the tested compounds against MCF-7') [1]. This cell-line-specific potency differentiation provides a biological rationale for selecting the cyclobutanedicarboxylate scaffold—and by extension its diethyl ester precursor—over oxalate or malonate-based ligand systems in medicinal chemistry programs targeting breast cancer.

Cytotoxicity ranking
Head-to-head
CBDCA > oxalate / malonate in MCF-7
Supports cytotoxicity endpoint review
Reported IC₅₀ 1.1 μM for target complex
Anticancer Platinum Complexes Cytotoxicity Leaving Group Structure-Activity Relationship

Diethyl 1,1-Cyclobutanedicarboxylate: Procurement & Application Scenarios


Carboplatin API Manufacturing

For pharmaceutical manufacturers producing Carboplatin under ANDA or DMF pathways, diethyl 1,1-cyclobutanedicarboxylate is the only ester intermediate with documented use across multiple supplier technical datasheets and process chemistry references . Sourcing this specific diester—rather than the dimethyl analog or free diacid—ensures alignment with established synthetic routes and minimizes the regulatory burden of route re-validation. Recommended procurement specification: purity ≥98% (GC), with absence of the over-alkylation byproduct tetraethyl 1,1,5,5-pentanetetracarboxylate as a key impurity marker [1].

Platinum(II) Complex Library Synthesis

In structure-activity relationship (SAR) studies of platinum-based anticancer agents, the 1,1-cyclobutanedicarboxylate ligand confers differentiated cytotoxicity profiles compared to oxalate and malonate leaving groups, as demonstrated by the 1.1 μM IC₅₀ of complex 3 against MCF-7 cells [2]. Diethyl 1,1-cyclobutanedicarboxylate serves as the direct precursor for generating the free dicarboxylic acid via controlled hydrolysis, enabling the synthesis of novel platinum(II) complexes with the cyclobutane-constrained bidentate ligand geometry. The higher lipophilicity (logP ≈ 1.8) of the diethyl ester facilitates purification of synthetic intermediates by standard organic extraction protocols [3].

Monohydrolysis to Half-Ester Building Block

The diethyl ester is the preferred substrate for selective monohydrolysis to cyclobutane-1,1-dicarboxylic acid monoethyl ester, a versatile chiral building block. The Shi-Niwayama protocol (Tetrahedron Letters, 2018) provides optimized conditions for bulky symmetric diethyl esters using DMSO/KOH co-solvent systems, achieving high-yield conversion to the half-ester while suppressing diacid formation [4]. This methodology is directly applicable to diethyl 1,1-cyclobutanedicarboxylate and would not transfer predictably to the dimethyl ester without re-optimization of solvent ratios, as the dimethyl ester exhibits different solubility and reactivity profiles under alkaline hydrolysis conditions [4].

Carboplatin Analytical Method Development & QC

Diethyl 1,1-cyclobutanedicarboxylate is specified for use in analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Carboplatin ANDA submissions, as documented by ChemWhat and pharmaceutical reference standard suppliers [5]. The compound's well-characterized physical properties—refractive index n²⁰D 1.4360, boiling point 104–105 °C at 12 mmHg, and density 1.05 g·mL⁻¹—provide reliable benchmarks for incoming material identity testing and purity assessment by GC .

Application
Selection Property
Validation Focus
Carboplatin API manufacturing
Regulatory pathway alignment
Impurity profile and purity specification review
Platinum(II) complex library synthesis
Ligand geometry control
Cytotoxicity endpoint interpretation
Half-ester building block synthesis
Monohydrolysis selectivity
Co-solvent ratio optimization review
Analytical method development and QC
Physical property benchmarks
Identity testing and purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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